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molecular formula C12H10O5 B087006 Ethyl 7-hydroxycoumarin-4-carboxylate CAS No. 1084-45-3

Ethyl 7-hydroxycoumarin-4-carboxylate

Cat. No. B087006
M. Wt: 234.2 g/mol
InChI Key: SNMUERBNQDOIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151291

Procedure details

0.10 mole resorcinol and 0.12 mole sodium diethyl oxalacetate is heated to 80° C. for 1 hour in 60 ml concentrated phosphoric acid. 4-Carbethoxy-7-hydroxy-coumarin is thus obtained at an 80% yield in the form of a viscous oil.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9](OCC)(=[O:18])[CH2:10][C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=O.[Na]>P(=O)(O)(O)O>[C:13]([C:11]1[C:8]2[C:1](=[CH:3][C:4]([OH:5])=[CH:6][CH:7]=2)[O:2][C:9](=[O:18])[CH:10]=1)([O:15][CH2:16][CH3:17])=[O:14] |f:1.2,^1:21|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(CC(=O)C(=O)OCC)(=O)OCC.[Na]
Name
Quantity
60 mL
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C1=CC(OC2=CC(=CC=C12)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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